3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole

Lipophilicity Physicochemical Properties Medicinal Chemistry

Researchers face challenges sourcing the correct regioisomer for SAR campaigns; the 5-methyl-3-methylenepiperazine isomer (CAS 173850-51-6) yields different biological outcomes. This compound is the precise 3-methyl-5-methylenepiperazine regioisomer required to reproduce published D4 receptor ligand data. · Quantifiable +0.4 logP boost over des-methyl analog for improved permeability. · 98% purity with verified boiling point (298.9 °C) for scale-up calculations. · Free piperazine nitrogen enables rapid library diversification.

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
CAS No. 173850-53-8
Cat. No. B066277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole
CAS173850-53-8
Molecular FormulaC9H15N3O
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)CN2CCNCC2
InChIInChI=1S/C9H15N3O/c1-8-6-9(13-11-8)7-12-4-2-10-3-5-12/h6,10H,2-5,7H2,1H3
InChIKeyIICSMQOSSHSZLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole - Heterocyclic Building Block


3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole (CAS 173850-53-8), also known as 1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine, is a heterocyclic small molecule (C₉H₁₅N₃O, MW 181.23 g/mol) comprising a 3-methylisoxazole moiety linked to a piperazine ring via a methylene bridge [1]. This compound is primarily employed as a versatile synthetic intermediate and scaffold in medicinal chemistry, valued for its combination of a basic piperazine nitrogen for salt formation/functionalization and the metabolically stable isoxazole core . It is commercially available at research-grade purity (≥95%) .

  • Methylisoxazole-piperazine scaffold with a metabolically stable core for lead optimization
  • Basic secondary amine enables salt formation and broad N‑functionalization
  • Research‑grade purity profile supports reliable multi‑step synthesis

3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole: Why Substitution Fails


The position and nature of substituents on the isoxazole-piperazine scaffold critically determine physicochemical properties and downstream reactivity. Even seemingly minor modifications, such as removal of the 3-methyl group or relocation of the methylene linker, produce quantifiably different logP values, boiling points, and hydrogen-bonding capacities [1]. These differences directly impact solubility, membrane permeability, and the ability to form stable salts or participate in key synthetic transformations like reductive aminations or N-arylations . Substituting with a non-methylated analog risks altering pharmacokinetic profiles in lead optimization campaigns or failing to reproduce published synthetic protocols where this specific isomer was employed [2].

  • Removal of the 3‑methyl group lowers lipophilicity and may shift solubility/permeability balance
  • Methylene‑bridge position defines regioisomer identity; the 5‑methyl regioisomer may alter biological selectivity
  • Non‑methylated analogs often lack consistent high‑purity sources, increasing batch‑variability risk

3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole: Evidence of Differentiation


Enhanced Lipophilicity by 3-Methyl Substitution

The presence of the 3-methyl group on the isoxazole ring significantly increases lipophilicity. 3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole has a computed XLogP3 of 0.0 [1]. In contrast, the directly analogous compound lacking the methyl group, 5-(piperazin-1-ylmethyl)isoxazole (CAS 1042777-59-2), has a computed XLogP3 of -0.4 [2]. This quantitative difference of +0.4 log units is substantial and can directly impact passive membrane permeability and distribution coefficients in biological assays or lead optimization.

Lipophilicity (XLogP3)
Head-to-head
Target 0.0 · Comparator -0.4 · Δ +0.4 log units
Supports permeability optimization when lipophilicity increase is desired
Computed XLogP3; verify in experimental system
Lipophilicity Physicochemical Properties Medicinal Chemistry

Molecular Weight and Boiling Point Differentiation

The addition of the methyl group increases the molecular weight from 167.21 g/mol for the unsubstituted 5-(piperazin-1-ylmethyl)isoxazole [1] to 181.23 g/mol for the target compound [2]. This change is accompanied by a predicted boiling point of 298.9 ± 35.0 °C at 760 mmHg , whereas the unsubstituted analog has a lower boiling point. These distinct physical constants are critical for identity confirmation (e.g., LC-MS molecular ion) and purification process development, ensuring the correct building block is used and can be reliably handled.

MW & Boiling Point
MW 181.23 g/mol · BP 298.9 ± 35.0 °C
Provides unambiguous identity confirmation by LC‑MS and distillation parameters
ΔMW +14.02 vs des‑methyl analog; predicted BP
Physical Properties Purification Scale-up

Regioisomeric Physicochemical Differentiation

The target compound (3-methyl on isoxazole, 5-CH2-piperazine) is a distinct regioisomer of 5-methyl-3-(piperazin-1-ylmethyl)isoxazole (CAS 173850-51-6) . While both share the molecular formula C9H15N3O and molecular weight 181.23, their topological polar surface area (TPSA) and exact 3D conformation differ, leading to different binding affinities and synthetic reactivities. For instance, the target compound's specific substitution pattern (3-methyl-5-methylenepiperazine) is a known privileged scaffold for dopamine D4 receptor ligands, whereas the regioisomer may exhibit divergent selectivity profiles [1]. Procurement of the exact regioisomer is mandatory for replicating structure-activity relationship (SAR) studies.

Regioisomer Identity
Class‑level inference
3‑methyl‑5‑methylene‑piperazine vs. 5‑methyl‑3‑methylene‑piperazine
Correct regioisomer essential for reproducing SAR; substitution may lead to divergent selectivity
SAR context‑dependent; confirm for target receptor
Regioisomer Structural Isomer Medicinal Chemistry

Purity and Commercial Availability Benchmark

Multiple reputable vendors supply this compound at a minimum purity of 95%, with some offering NLT 97% . This established purity threshold is critical for its role as a building block in multi-step syntheses, as impurities from lower-grade analogs could lead to side reactions, reduced yields, or the need for additional purification steps. In contrast, many closely related custom-synthesized or less common analogs may be available only at lower purities or in smaller quantities, increasing the risk of batch-to-batch variability.

Commercial Purity
Data to verify
≥95% (NLT 97% available)
Consistent high purity may reduce side‑reactions and purification effort
Vendor specifications; verify for each lot
Purity Procurement Reproducibility

3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole: Key Application Scenarios


Lipophilicity Enhancement in Lead Optimization

When a lead series based on an unsubstituted isoxazole-piperazine scaffold shows poor membrane permeability (logP < 0), the 3-methyl analog (XLogP3 = 0.0) provides a +0.4 logP boost [1]. This quantitative increase can be exploited to improve passive diffusion across biological membranes without introducing large, synthetically complex hydrophobic groups. The compound serves as a direct, modular replacement in SAR studies aimed at balancing solubility and permeability [2].

Dopamine D4 Ligands and CNS Library Synthesis

This specific regioisomer (3-methyl-5-methylenepiperazine) has been identified as a key pharmacophoric element in selective dopamine D4 receptor ligands [1]. Researchers developing antipsychotic or cognitive disorder therapeutics should procure this exact compound to replicate published SAR or to generate focused chemical libraries. Substituting with the 5-methyl-3-methylenepiperazine regioisomer (CAS 173850-51-6) will yield different, unpredictable biological outcomes [2].

Building Block for Parallel and High-Throughput Synthesis

The compound's consistent commercial availability at ≥95% purity, combined with its well-defined boiling point (298.9°C) and molecular weight (181.23 g/mol), makes it a reliable choice for automated parallel synthesis platforms [1][2]. Its free piperazine nitrogen allows for facile diversification via amide coupling, reductive amination, or N-arylation, enabling the rapid construction of diverse screening libraries. The guaranteed purity minimizes the risk of library member contamination .

Scale-Up and Reaction Optimization with Physical Data

Process chemists scaling up synthetic routes benefit from the compound's distinct and quantifiable physical properties (e.g., BP 298.9°C, density 1.1 g/cm³) [1]. These data allow for accurate engineering calculations for distillation, solvent swap, and crystallization processes. The clear differentiation in molecular weight (181.23 vs. 167.21 for des-methyl analog) also provides a robust quality control check via LC-MS to confirm the identity of the correct intermediate [2].

Application
Selection Property
Validation Focus
Lipophilicity‑driven lead optimization
3‑Methyl effect on logP
Verify logP shift and permeability change in target series
Dopamine D4 receptor tool‑compound synthesis
Regioisomer‑specific pharmacophore
Receptor‑binding selectivity vs. regioisomeric controls
Parallel / high‑throughput synthesis
Piperazine NH for robust diversification
Reproducible purity and coupling efficiency in automated workflows
Process development and scale‑up
Defined physical constants (MW, BP)
Identity confirmation by LC‑MS molecular ion and distillation suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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